molecular formula C13H20N2O2 B12310313 tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate

tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate

Cat. No.: B12310313
M. Wt: 236.31 g/mol
InChI Key: GYJOBGJCWHVCAK-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an aminomethylphenyl group, and a methylcarbamate group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-(aminomethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the tert-butyl or methylcarbamate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various derivatives.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential use as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and biological activity.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-butyl N-(2-aminophenyl)carbamate
  • tert-butyl N-(2-aminomethylphenyl)carbamate
  • tert-butyl N-(4-aminomethylphenyl)carbamate

Comparison:

  • tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate is unique due to the presence of both the tert-butyl and methylcarbamate groups, which confer specific chemical properties and reactivity.
  • Similar compounds may have different functional groups or substitutions, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-8-6-5-7-10(11)9-14/h5-8H,9,14H2,1-4H3

InChI Key

GYJOBGJCWHVCAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1CN

Origin of Product

United States

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